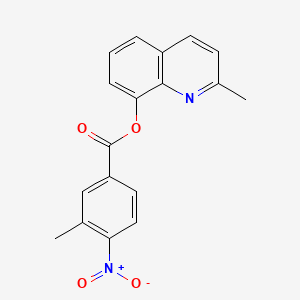

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate

説明

特性

IUPAC Name |

(2-methylquinolin-8-yl) 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-11-10-14(8-9-15(11)20(22)23)18(21)24-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTWOAHGUMELHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate typically involves the esterification of 2-methylquinolin-8-ol with 3-methyl-4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the esterification process .

Industrial Production Methods

In industrial settings, the synthesis of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The methyl group on the quinoline ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis.

Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate.

Reduction: 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is widely used in scientific research due to its unique properties:

作用機序

The mechanism of action of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

類似化合物との比較

Table 1: Physical Properties Comparison

Methyl-Substituted Aromatic Amines (e.g., 2-Methylbenzylamine)

Structural Relationship : These amines (e.g., 2-Methylbenzylamine, CAS 89-93-0 ) share methyl-substituted aromatic rings but lack ester and nitro functional groups.

Key Differences :

- Boiling Points : 2-Methylbenzylamine (bp 196–197°C) and 3-Methylbenzylamine (bp 202–205°C) have lower boiling points compared to the nitrobenzoate esters, reflecting differences in polarity and molecular weight.

- Reactivity : The nitro group in the target compound may increase susceptibility to reduction reactions, unlike the amines.

Spectroscopic Data Trends

NMR Shifts :

- Quinoline Protons: The 2-methylquinoline moiety likely exhibits downfield-shifted aromatic protons (δ 7.5–9.0 ppm) due to electron withdrawal from the nitro group.

- Nitrobenzoate Protons : The 3-methyl and nitro groups on the benzoate ring would cause characteristic splitting patterns, comparable to those in Ethyl 3-methyl-4-nitrobenzoate (e.g., methyl groups at δ 2.5–2.7 ppm) .

生物活性

(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is a synthetic organic compound notable for its unique molecular structure, which combines a quinoline moiety with a nitrobenzoate group. This compound, with the molecular formula CHNO and a molecular weight of approximately 298.29 g/mol, has garnered attention due to its potential biological activities. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups affects its electronic properties, influencing its reactivity in biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 2-methylquinoline ring, which is a bicyclic aromatic heterocycle containing nitrogen, alongside a 3-methyl-4-nitrobenzoate side chain. This structural configuration is significant for its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 298.29 g/mol |

| Structural Features | Quinoline ring, Nitro group |

Biological Activity

Research indicates that compounds with similar structures to (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate often exhibit significant pharmacological properties. These include:

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds related to this structure exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The biological activity of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is hypothesized to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases, which are critical for DNA replication and transcription.

- Receptor Interaction : Similar compounds have been known to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various quinoline derivatives, including those structurally similar to (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against E. coli and K. pneumoniae .

- Anticancer Activity : Research on quinoline-based compounds revealed their potential in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Studies : Investigations into the neuroprotective effects of quinoline derivatives highlighted their ability to reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is crucial for optimizing its biological activity. Variations in substituents on the quinoline ring significantly influence its pharmacological properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Quinoline ring | Antimicrobial |

| 7-Nitroindole | Indole derivative with nitro | Neuroprotective |

| 3-Aminoquinoline | Amino group substitution on quinoline | Anticancer |

| 6-Methoxyquinoline | Methoxy group on quinoline | Antiviral |

This table illustrates how variations in chemical structure can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate?

- Answer: The compound is synthesized via esterification between 2-methylquinolin-8-ol and 3-methyl-4-nitrobenzoic acid. A typical approach involves using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Post-reaction purification may require column chromatography or recrystallization. Similar protocols for quinoline esters are described in studies using methyl 4-fluoro-3-nitrobenzoate derivatives , and analogous coupling strategies for quinoline-carboxylates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer:

- NMR spectroscopy (¹H, ¹³C) to confirm ester linkage and substituent positions.

- IR spectroscopy to identify nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography for unambiguous structural determination, leveraging software like SHELXL or WinGX for refinement. Structural analogs, such as 2-chloro-8-methylquinoline derivatives, have been resolved using similar workflows .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved during structural refinement?

- Answer:

- Anisotropic refinement: Use SHELXL to model thermal motion parameters, ensuring convergence via iterative cycles.

- Twinning: For inversion twins (observed in quinoline derivatives ), apply TWIN/BASF commands in SHELXL to refine domain ratios.

- Validation tools: Check for outliers using R-factors, residual electron density maps, and the IUCr's checkCIF tool. ORTEP-III can visualize displacement ellipsoids to identify disorder.

Q. What experimental design considerations are critical for stability studies under varying conditions?

- Answer:

- Temperature control: Degradation of organic compounds (e.g., nitro groups) accelerates at higher temperatures. Use continuous cooling during prolonged experiments, as highlighted in HSI data protocols for nitroaromatics .

- Light sensitivity: Shield samples from UV/visible light to prevent photodegradation.

- Matrix effects: Simulate real-world conditions (e.g., aqueous/organic mixtures) to assess stability in biological or environmental matrices.

Q. How can HPLC conditions be optimized for analyzing this compound in complex mixtures?

- Answer:

- Column selection: Use reversed-phase C18 columns with particle sizes ≤5 µm for high resolution.

- Mobile phase: Acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) enhance peak symmetry for nitroaromatics. Adjust pH to 2.5–3.0 to suppress ionization .

- Detection: UV-Vis at 254 nm (nitro group absorbance) or diode-array detection for purity assessment.

Q. What strategies address low synthetic yields due to steric hindrance in esterification?

- Answer:

- Activating agents: Replace DCC with DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.

- Solvent optimization: Use polar aprotic solvents (e.g., DMF, THF) to improve reactant solubility.

- Microwave-assisted synthesis: Reduce reaction time and improve yields for sterically hindered esters, as demonstrated for methyl 4-methoxy-3-nitrobenzoate derivatives .

Data Analysis and Validation

Q. How can researchers validate the purity of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate?

- Answer:

- Combined techniques: Cross-validate HPLC purity (>95%) with ¹H NMR integration and elemental analysis (C, H, N).

- Thermal analysis: DSC (differential scanning calorimetry) to check for melting point consistency and polymorphic transitions.

- Mass spectrometry: HRMS with ppm-level accuracy confirms molecular formula .

Q. What computational tools aid in predicting reactivity or spectroscopic properties?

- Answer:

- DFT calculations: Gaussian or ORCA software to model IR/NMR spectra and compare with experimental data.

- Molecular dynamics: Discovery Studio for simulating stability in solvent environments.

- Retrosynthesis tools: ChemDraw or Reaxys to propose alternative synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。